molecular formula C8H11BO3 B11917153 (3-Ethyl-4-hydroxyphenyl)boronic acid

(3-Ethyl-4-hydroxyphenyl)boronic acid

カタログ番号: B11917153
分子量: 165.98 g/mol
InChIキー: FUCKYGXSEBDTGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Ethyl-4-hydroxyphenyl)boronic acid (CAS: 1641540-51-3) is an aromatic boronic acid derivative characterized by an ethyl substituent at the 3-position and a hydroxyl group at the 4-position of the phenyl ring. Boronic acids are widely utilized in medicinal chemistry and materials science due to their ability to form reversible covalent bonds with diols and serine residues in enzymes . This compound’s structure positions it as a candidate for applications in protease inhibition, dynamic combinatorial chemistry, and anticancer research, as inferred from studies on analogous boronic acids .

特性

分子式

C8H11BO3

分子量

165.98 g/mol

IUPAC名

(3-ethyl-4-hydroxyphenyl)boronic acid

InChI

InChI=1S/C8H11BO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10-12H,2H2,1H3

InChIキー

FUCKYGXSEBDTGO-UHFFFAOYSA-N

正規SMILES

B(C1=CC(=C(C=C1)O)CC)(O)O

製品の起源

United States

準備方法

Protection-Dependent Synthesis

The most industrially viable method involves starting with 3-ethyl-4-bromophenol, employing protecting groups to stabilize the hydroxyl moiety during reactive intermediate formation. Common protecting groups include:

Protecting GroupRemoval MethodSolubility ProfileYield Impact
BenzylHydrogenolysis (Pd/C, H₂)Low aqueous solubility84–87%
BOCAcidic hydrolysis (HCl)High organic phase retention80–85%
TrimethylsilylFluoride-mediated cleavageVolatile byproducts75–82%

In a representative procedure:

  • Protection : 3-Ethyl-4-bromophenol (24.7 g, 0.094 mol) is treated with benzyl chloride in THF under N₂ at −10°C.

  • Grignard Formation : Reaction with isopropylmagnesium chloride–LiCl (1.3 M, 94 mL) generates the aryl magnesium intermediate.

  • Boronylation : Quenching with trimethyl borate (14.7 g, 0.141 mol) at 0°C, followed by 5 h stirring.

  • Deprotection : Hydrogenolysis using 10% Pd/C (0.8 g) at 0.3 MPa H₂ yields the final product with 87% overall yield and 99.4% HPLC purity.

One-Pot Optimization

Eliminating intermediate isolation improves scalability:

  • Temperature Control : Maintaining −10°C to 0°C prevents premature boronate decomposition.

  • Solvent System : THF enables Grignard stability while facilitating trimethyl borate solubility.

  • Catalyst Recycling : Pd/C recovery reduces costs by 15–20% in batch processes.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Adapting methodologies from analogous systems, 3-ethyl-4-bromophenol couples with pinacol boronate under Pd catalysis:

ConditionParameterOptimization Impact
CatalystPd(PPh₃)₄60–65% yield
BaseCs₂CO₃Enhances transmetallation
LigandXPhosReduces homocoupling
SolventToluene/H₂O (1:1)Phase separation efficiency

Limitations include competing deboronation at elevated temperatures (>80°C) and the need for anhydrous conditions to prevent boronic acid self-condensation.

Direct Boronation via Lithiation

Aryl lithium intermediates generated from 3-ethyl-4-bromophenol using tert-BuLi enable direct boronation:

  • Lithiation : −78°C reaction with tert-BuLi (2.2 eq) in THF.

  • Quenching : Triisopropyl borate (3.0 eq) added dropwise.

  • Acidolysis : HCl-mediated hydrolysis yields product at 58%.

Challenges :

  • Strict temperature control (−78°C) increases energy costs.

  • tert-BuLi poses handling risks (pyrophoric, moisture-sensitive).

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodAverage YieldScalabilityCost (USD/kg)
Grignard (Benzyl)87%Industrial120–150
Suzuki-Miyaura65%Pilot Scale200–220
Direct Lithiation58%Lab Scale300–350

Byproduct Formation

  • Grignard Route : Minimal byproducts (<1% debrominated side products).

  • Suzuki-Miyaura : 5–7% homocoupled biaryl impurities without XPhos.

  • Lithiation : Up to 12% proto-deboronation if quenching is incomplete.

Industrial-Scale Challenges and Solutions

Protecting Group Selection

Benzyl protection outperforms BOC and silyl groups in large-scale applications due to:

  • Ease of Removal : Hydrogenolysis integrates seamlessly with existing hydrogenation infrastructure.

  • Cost : Benzyl chloride is 40% cheaper than BOC anhydride.

Solvent Recovery

THF recycling via distillation achieves 92% recovery, reducing raw material costs by 18%.

Catalyst Lifetime

Pd/C retains activity for 15 cycles with <5% leaching, validated by ICP-MS.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance heat transfer during exothermic Grignard formation, enabling 30% faster reaction times.

Enzymatic Deprotection

Novel lipases selectively cleave benzyl groups under mild conditions (pH 7, 25°C), avoiding H₂ use .

化学反応の分析

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most widely employed application of (3-Ethyl-4-hydroxyphenyl)boronic acid. The compound reacts with aryl/heteroaryl halides or triflates to form biaryl structures, essential in pharmaceutical and materials science.

Mechanism :

  • Oxidative addition of the aryl halide to Pd(0).

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the C–C bond.

Example Reaction :

\ce(3Ethyl4hydroxyphenyl)boronicacid+ArX>[Pd(PPh3)4,Base](3Ethyl4hydroxyphenyl)Ar+B(OH)2X\ce{this compound + Ar-X ->[Pd(PPh_3)_4, Base] (3-Ethyl-4-hydroxyphenyl)-Ar + B(OH)_2X}

Key Data :

Catalyst SystemYield (%)Purity (%)Source
Pd(PPh₃)₄, Na₂CO₃8799.4
Pd(OAc)₂, SPhos, K₃PO₄8499.7

Reaction conditions typically involve inert atmospheres (N₂/Ar), THF or dioxane solvents, and mild temperatures (25–80°C) .

Chan-Lam Coupling

This copper-mediated reaction forms C–N or C–O bonds between the boronic acid and amines/alcohols.

Example Reaction :

\ce(3Ethyl4hydroxyphenyl)boronicacid+RNH2>[Cu(OAc)2,Pyridine](3Ethyl4hydroxyphenyl)NHR\ce{this compound + R-NH2 ->[Cu(OAc)_2, Pyridine] (3-Ethyl-4-hydroxyphenyl)-NHR}

Key Features :

  • Requires O₂ as an oxidant.

  • Tolerates diverse amines, including anilines and heterocycles .

Protodeboronation

A competing side reaction in acidic or protic media, leading to loss of the boronic acid group:

\ce(3Ethyl4hydroxyphenyl)boronicacid>[H+]3Ethyl4hydroxyphenol+B(OH)3\ce{this compound ->[H^+] 3-Ethyl-4-hydroxyphenol + B(OH)_3}

Factors Influencing Stability :

ConditionProtodeboronation RateSource
pH < 3High
Presence of Pd catalystsModerate
Aprotic solvents (THF)Low

Oxidation and Reduction

  • Oxidation : The hydroxyl group can be oxidized to a ketone or quinone under strong oxidants (e.g., KMnO₄, CrO₃).

  • Reduction : The boronic acid group is reduced to -BH₃⁻ in the presence of NaBH₄ or LiAlH₄.

Petasis Multi-Component Reaction

Used to synthesize α-aryl amines or heterocycles by reacting with aldehydes and amines:

\ce(3Ethyl4hydroxyphenyl)boronicacid+RCHO+R2NH>[LewisAcid]R2NCH(R)Ar\ce{this compound + RCHO + R'2NH ->[Lewis Acid] R'2N-CH(R)-Ar}

Notable Yields :

Aldehyde ComponentAmine ComponentYield (%)Source
Glyoxylic acidMorpholine89
2-PyridinecarboxaldehydePiperidine75

Boroxine Formation

Under dehydrating conditions, this compound trimerizes to form boroxines:

3\ce(3Ethyl4hydroxyphenyl)boronicacid>[Δ,3H2O][(3Ethyl4hydroxyphenyl)BO]33 \ce{this compound ->[\Delta, -3H_2O] [(3-Ethyl-4-hydroxyphenyl)BO]_3}

Applications :

  • Dynamic covalent networks for self-healing materials .

  • Activation energy (EaE_a) for boroxine reshuffling: 81.6 kJ/mol .

Biological Activity

While not a direct chemical reaction, the compound’s boronic acid group enables enzyme inhibition via reversible covalent binding:

Target EnzymeIC₅₀/EC₅₀ (μM)ApplicationSource
Hepatitis C NS5B polymerase0.46Antiviral therapy
Human neutrophil elastase1.1Anti-inflammatory

Synthetic Limitations

  • Steric Hindrance : The 3-ethyl group reduces reactivity in meta-substituted aryl couplings.

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (e.g., DMF, THF) .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity
(3-Ethyl-4-hydroxyphenyl)boronic acid has shown promise in the development of anticancer agents. Boronic acids are known for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The compound's structure allows it to interact with specific biological targets, thereby inducing apoptosis in malignant cells. For instance, derivatives of boronic acids have been utilized in the design of proteasome inhibitors that are effective against multiple myeloma and other cancers .

Case Study: Vaborbactam
Vaborbactam, a cyclic boronic acid derivative, has been approved for use in combination therapies for treating bacterial infections. This highlights the potential of boronic acids, including this compound, in developing novel therapeutic agents with enhanced efficacy against resistant strains .

Organic Synthesis

Building Blocks for Complex Molecules
The compound serves as an essential building block in organic synthesis, particularly in the formation of complex natural products and pharmaceuticals. It can undergo various reactions such as Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds critical for synthesizing larger molecules .

Reaction Type Description Reference
Suzuki CouplingForms carbon-carbon bonds using palladium catalysts
C–N CouplingFacilitates amine bond formation
Reduction ReactionsActs as a reducing agent in various organic reactions

Sensor Technology

Biosensors and Chemical Sensors
this compound has applications in sensor technology due to its ability to form reversible covalent bonds with diols. This property is exploited in developing sensors that detect glucose levels and other biomolecules. The selectivity and sensitivity of these sensors are enhanced by utilizing boronic acids as recognition elements .

Catalysis

Catalytic Applications
The compound can act as a catalyst or catalyst precursor in various chemical reactions. Its boron atom can coordinate with different substrates, facilitating reactions such as esterifications and reductions. This versatility makes this compound a valuable component in green chemistry practices aimed at reducing waste and improving reaction efficiencies .

作用機序

(3-エチル-4-ヒドロキシフェニル)ボロン酸の作用機序は、主に鈴木-宮浦カップリング反応における試薬としての役割を伴います。これらの反応において、ボロン酸はパラジウム触媒とトランスメタル化を起こし、続いて還元脱離を起こして新しい炭素-炭素結合を形成します。このプロセスは非常に効率的であり、穏やかな条件下で複雑な有機分子の形成を可能にします .

類似化合物:

独自性: (3-エチル-4-ヒドロキシフェニル)ボロン酸は、エチル基とヒドロキシル基の両方が存在するため、有機合成における反応性と汎用性を高めています。この化合物の独特の構造は、化学反応における特定の相互作用を可能にし、さまざまな科学的および工業的用途における貴重なツールとなっています .

類似化合物との比較

Table 1: Structural Analogs and Substituent Characteristics

Compound Name CAS Number Substituents (Position) Structural Similarity*
This compound 1641540-51-3 -OH (4), -C₂H₅ (3) Reference (1.00)
(4-Hydroxy-3-isopropylphenyl)boronic acid 1451390-86-5 -OH (4), -C₃H₇ (3) 0.98
(3-Chloro-4-hydroxyphenyl)boronic acid 182344-13-4 -OH (4), -Cl (3) 0.90
(3-Isopropyl-4-methoxyphenyl)boronic acid 290348-01-5 -OCH₃ (4), -C₃H₇ (3) 0.88

*Similarity scores derived from structural databases .

  • Ethyl vs. Isopropyl (Alkyl Groups): The bulkier isopropyl group in (4-Hydroxy-3-isopropylphenyl)boronic acid may reduce solubility or sterically hinder interactions with molecular targets compared to the ethyl group .
  • Hydroxyl vs. Methoxy: The hydroxyl group in this compound enables hydrogen bonding, critical for binding serine proteases (e.g., SARS-CoV-3CLpro, Ki = 40 nM for FL-166 ). Methoxy-substituted analogs lack this capability, reducing their inhibitory potency .
  • Electron-Withdrawing Chloro: Chloro substituents (e.g., in 182344-13-4) lower pKa via inductive effects, enhancing boronic acid’s Lewis acidity and diol-binding kinetics .

pKa and Binding Affinity Trends

The pKa of boronic acids determines their protonation state under physiological conditions, affecting binding to biological targets.

Table 2: Inferred pKa and Binding Constants

Compound Substituent Effects Estimated pKa* Glucose Association Constant (M⁻¹)*
This compound Electron-donating (-C₂H₅) ~8.5–9.0 Moderate (~10²–10³)
(3-Chloro-4-hydroxyphenyl)boronic acid Electron-withdrawing (-Cl) ~7.5–8.0 Higher (~10³–10⁴)
4-MCPBA (Reference) -Cl, -CO₂H ~8.9 Low (~10¹–10²)

*Based on structure-property relationships from .

  • Ethyl and hydroxyl groups create a balance: the hydroxyl enhances hydrogen bonding, while the ethyl group slightly raises pKa compared to chloro analogs .
  • Chloro-substituted derivatives exhibit lower pKa (~7.5–8.0), favoring boronate formation at physiological pH, which improves binding to diols (e.g., bacterial β-lactamases) .

生物活性

(3-Ethyl-4-hydroxyphenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant case studies.

  • Molecular Formula : C8_8H11_{11}BO3_3
  • Molecular Weight : Approximately 165.98 g/mol
  • Structure : The compound features a boronic acid functional group attached to a phenolic structure, which is crucial for its biological interactions.

Enzyme Inhibition

One of the prominent biological activities of this compound is its ability to inhibit various enzymes, particularly serine proteases and other proteolytic enzymes. This inhibition can affect cellular processes and signaling pathways, making it a candidate for drug development.

Table 1: Enzyme Inhibition Profile

Enzyme TypeInhibition ActivityReference
Serine ProteasesModerate
Proteolytic EnzymesSignificant

Anticancer Properties

Research has indicated that compounds with boronic acid moieties can exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth. For instance, boronic acids have been shown to modulate the activity of nuclear receptors that play pivotal roles in cancer progression.

Case Study: ERR Agonist Activity

A study evaluated the agonist activity of various compounds containing boronic acid moieties on estrogen-related receptors (ERRs). The findings suggested that this compound could upregulate target genes associated with metabolic regulation and cancer proliferation.

Table 2: ERR Agonist Activity

CompoundEC50_{50} (µM)Maximal Efficacy (%)Reference
This compound< 175
Control Compound0.220100

The mechanism through which this compound exerts its biological effects largely revolves around its ability to form stable complexes with biological macromolecules. This interaction can lead to alterations in enzyme activity and gene expression.

Interaction with Proteins

The binding affinity of this compound to proteins has been explored through various assays. The compound acts as a competitive inhibitor, affecting the active sites of target enzymes.

Table 3: Binding Affinity Studies

Protein TargetBinding Affinity (Kd, µM)Reference
Serine Protease5.5
ERRγ0.301

Applications in Drug Development

Given its biological activities, this compound has potential applications in drug development, particularly for targeting diseases such as cancer and metabolic disorders. Its ability to modulate key signaling pathways makes it an attractive candidate for further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。